Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate
Description
Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with three key substituents: a methoxy group at position 6, a methyl group at position 4, and a methyl ester at position 2. The compound’s substituents likely influence its electronic properties, solubility, and biological interactions, making it a candidate for targeted drug discovery.
Properties
IUPAC Name |
methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-4-8(15-2)6-13-10(7)5-9(12-13)11(14)16-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHTVYPRLXSVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=CC(=N2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-methoxy-4-methylpyrazole with a suitable pyridine derivative in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide or potassium fluoride
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium iodide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and halogenated derivatives. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Key Observations :
The methyl ester at position 2 is common in intermediates (e.g., ’s compound 6), but its lability could limit in vivo stability compared to ethyl esters or amides .
Biological Selectivity :
- SIB-1757’s phenylazo group and 6-methyl substitution confer mGluR5 selectivity, whereas the target compound’s methoxy group might favor interactions with other targets, such as kinases or GPCRs .
Synthetic Utility :
- Brominated derivatives (e.g., Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate) serve as cross-coupling precursors, while the target compound’s methoxy group could act as a directing group in further functionalization .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated based on molecular formula.
Biological Activity
Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate (CAS Number: 1427423-56-0) is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
- IUPAC Name : this compound
- Structure :
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation.
- Apoptosis Induction : It activates apoptotic pathways, leading to increased rates of programmed cell death in tumor cells.
- Inhibition of Metastasis : Studies suggest that it may inhibit key enzymes involved in metastasis, such as matrix metalloproteinases (MMPs).
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Study A | HeLa | G2/M arrest | |
| Study B | MCF-7 | Apoptosis induction | |
| Study C | A549 | Reduced MMP activity |
Enzymatic Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes that are pivotal in various metabolic pathways:
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a significant role in glucose metabolism. Inhibition of DPP-IV can enhance insulin sensitivity and reduce blood glucose levels.
- α-Glucosidase Inhibition : The compound has shown potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, which can be beneficial for managing diabetes.
| Enzyme Targeted | Inhibition Type | Biological Relevance |
|---|---|---|
| DPP-IV | Competitive inhibition | Improved glycemic control |
| α-Glucosidase | Non-competitive inhibition | Reduced postprandial hyperglycemia |
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cancer signaling pathways.
- Gene Expression Modulation : It influences the expression of genes related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.
Case Studies
Several case studies have documented the effects of this compound on different biological systems:
- Case Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines (HeLa and MCF-7), with IC50 values indicating potent activity.
- Diabetes Management Study : Another investigation assessed the impact of this compound on diabetic rats and found a marked improvement in glycemic control compared to untreated controls.
Q & A
Q. Basic
- 1H NMR : Key signals include aromatic protons (δ 7.4–9.0 ppm), methoxy groups (δ ~3.9 ppm), and methyl substituents (δ ~2.5 ppm) .
- X-ray crystallography : Resolves fused pyrazole-pyridine ring systems, confirming planarity (e.g., dihedral angles <2° between rings) and hydrogen-bonding networks (e.g., C–H···O/N interactions) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]+ = 222.1 for intermediates) .
How can researchers resolve contradictions in biological activity data arising from isomeric byproducts during synthesis?
Q. Advanced
- Chromatographic separation : Use reverse-phase HPLC to isolate isomers, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
- Comparative bioassays : Test individual isomers for activity variations (e.g., receptor binding affinity, enzyme inhibition). For example, pyrazolo[1,5-a]pyrimidine isomers show divergent COX-2 inhibition profiles .
- Computational modeling : Perform docking studies to assess how isomer stereochemistry affects target interactions .
What methodologies are employed to establish the structure-activity relationship (SAR) of derivatives of this compound?
Q. Advanced
- Functional group modulation : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 4 and 6. For example, chloroethyl or methyl groups alter pharmacokinetic properties .
- Bioactivity profiling : Screen derivatives against targets (e.g., kinases, GPCRs) using in vitro assays. Pyrazolo[1,5-a]pyridine derivatives have shown activity as CDK2 inhibitors and benzodiazepine receptor ligands .
- Statistical analysis : Apply QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with activity trends .
How can researchers address discrepancies in spectral data interpretation for complex derivatives?
Q. Advanced
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in crowded aromatic regions .
- Isotopic labeling : Introduce 13C or 15N labels to trace reaction pathways and confirm ambiguous assignments .
- Cross-validate with DFT calculations : Compare experimental NMR shifts with density functional theory-predicted values .
What strategies are recommended for improving the stability of this compound under physiological conditions?
Q. Advanced
- pH optimization : Store solutions in neutral buffers to prevent hydrolysis of ester or methoxy groups .
- Lyophilization : Enhance shelf life by converting to stable salt forms (e.g., hydrochlorides) .
- Degradation studies : Use LC-MS to identify breakdown products under stress conditions (e.g., heat, light) .
How can computational methods guide the design of novel derivatives with enhanced bioactivity?
Q. Advanced
- Molecular dynamics simulations : Predict binding poses with target proteins (e.g., COX-2, CRF1 receptors) .
- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .
- Fragment-based design : Combine active pharmacophores from pyrazolo[1,5-a]pyridine and related heterocycles (e.g., imidazo[1,5-a]pyrimidines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
